Thermal Stability vs. Copper Acetylacetonate
Silver acetylacetonate begins to decompose above 60 °C, with the maximum mass‑loss rate occurring at 128 °C, and is the least thermally stable member of the acetylacetonate family [1]. In contrast, copper(II) acetylacetonate exhibits a melting point of 245 °C (decomposition) . This ~145 °C difference in decomposition onset enables silver film formation on temperature‑sensitive substrates where copper(II) acetylacetonate would be unsuitable.
| Evidence Dimension | Thermal decomposition onset temperature |
|---|---|
| Target Compound Data | Decomposition begins >60 °C; maximum mass‑loss rate at 128 °C; melts at 100 °C (dec.) |
| Comparator Or Baseline | Copper(II) acetylacetonate: mp 245 °C (decomposition) |
| Quantified Difference | Approximately 145 °C lower decomposition temperature |
| Conditions | Thermogravimetric analysis (TGA) under argon, heating rate 4 °C/min |
Why This Matters
This substantial difference in thermal lability makes silver acetylacetonate uniquely suited for low‑temperature sintering applications, such as flexible electronics fabrication on polymeric substrates, where higher‑temperature precursors would cause substrate degradation.
- [1] Pola, J. et al. Enhancement of thermal stability of silver(I) acetylacetonate by platinum(II) acetylacetonate. Thermochimica Acta 554, 1–7 (2013). View Source
